Naphtho(3,2,1-kl)xanthene

Overview

Description

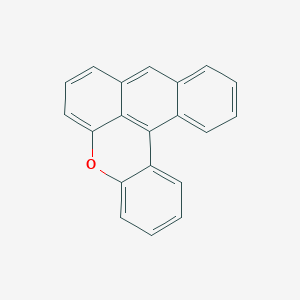

Naphtho(3,2,1-kl)xanthene is a polycyclic aromatic compound characterized by its fused ring structure, which includes both naphthalene and xanthene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphtho(3,2,1-kl)xanthene can be synthesized through multicomponent reactions involving 2-naphthol, aromatic aldehydes, and other reagents. One common method involves the condensation of 2-naphthol with aldehydes in the presence of acid catalysts such as silica-supported perchloric acid or aluminum hydrogen sulfate . The reaction typically occurs under solvent-free conditions, making it an environmentally friendly approach.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of heterogeneous catalysts and solvent-free conditions is favored to enhance yield and reduce environmental impact. Advanced techniques such as microwave-assisted synthesis may also be utilized to improve reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions: Naphtho(3,2,1-kl)xanthene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives and other reduced forms.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Friedel-Crafts acylation or alkylation reactions often employ aluminum chloride as a catalyst.

Major Products:

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Properties

Research has highlighted the potential of naphtho(3,2,1-kl)xanthene and its derivatives as antimicrobial agents. A study demonstrated that certain xanthene derivatives exhibited notable antibacterial activity against drug-resistant strains of Staphylococcus aureus, with a minimum inhibitory concentration (MIC) as low as 2 μg/mL . This suggests that this compound could serve as a lead compound for developing new antibiotics.

Case Study: Antibacterial Activity

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 2 | Staphylococcus aureus |

| Myrtucommulone D | 2 | Staphylococcus aureus |

| Halogenated xanthones | Various | Enterococcus faecalis, S. aureus |

1.2 Anticancer Activity

This compound derivatives have also been investigated for their anticancer properties. The structural features of these compounds allow them to interact with biological targets involved in cancer progression. For instance, certain xanthones have shown promising results in inhibiting tyrosinase activity, which is relevant for melanoma treatment .

Catalytic Applications

2.1 CO2 Hydrogenation

Recent studies have explored the use of this compound-based frustrated Lewis pairs (FLPs) in catalyzing CO2 hydrogenation processes. These FLPs demonstrate significantly lower energy barriers for CO2 conversion compared to traditional catalysts. For example, derivatives of this compound showed activation enthalpies as low as 6.1 kcal/mol for CO2 hydrogenation .

Case Study: Catalytic Efficiency

| FLP Type | Activation Enthalpy (kcal/mol) | Reaction Type |

|---|---|---|

| This compound-based FLP | 6.1 | CO2 Hydrogenation |

| Dimethylxanthene-based FLP | 24.5 | CO2 Hydrogenation |

Photophysical Applications

3.1 Fluorescent Probes

This compound and its derivatives are being studied for their photophysical properties and potential use as fluorescent probes in biological imaging. The unique electronic structure of these compounds allows them to exhibit strong fluorescence under UV light, making them suitable for tracking cellular processes.

Mechanism of Action

The mechanism of action of Naphtho(3,2,1-kl)xanthene and its derivatives often involves interaction with biological targets such as enzymes and receptors. For example, certain derivatives may inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest. The compound’s ability to modulate key signaling pathways, such as PI3K/Akt and MAPK, is also of significant interest in cancer research .

Comparison with Similar Compounds

Xanthene: Shares the xanthene moiety but lacks the naphthalene ring.

Naphthalene: Contains the naphthalene ring but lacks the xanthene structure.

Xanthone: A related compound with a similar fused ring structure but different functional groups.

Uniqueness: Naphtho(3,2,1-kl)xanthene is unique due to its combined naphthalene and xanthene moieties, which confer distinct chemical properties and reactivity. This dual structure allows for a broader range of chemical transformations and applications compared to its individual components .

Biological Activity

Naphtho(3,2,1-kl)xanthene (C20H12O) is a polycyclic aromatic compound that has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and case analyses.

Chemical Structure and Properties

This compound features a fused ring system that contributes to its chemical stability and biological activity. Its structure can be represented as follows:

This compound belongs to the xanthene family, which is known for various biological activities including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that xanthene derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the antitubercular activity of certain xanthene derivatives with minimum inhibitory concentration (MIC) values ranging from 2.5 to 15.10 µg/mL against Mycobacterium tuberculosis strains . this compound has been included in this category due to its structural similarity to other effective xanthene derivatives.

Anticancer Properties

This compound has shown promise in anticancer research. A review of polycyclic xanthones indicated that compounds within this class exhibit potent antineoplastic effects at nanomolar concentrations against various cancer cell lines . Specifically, studies have demonstrated that naphthoquinone derivatives can disrupt fibrillar aggregates related to tau proteins in neurodegenerative diseases such as Alzheimer's .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Protein Aggregation : Research has shown that derivatives can inhibit tau protein aggregation through interactions that disrupt β-sheet formation .

- Activation of Cellular Pathways : Some studies suggest that xanthene derivatives activate AMP-activated protein kinase (AMPK), which plays a crucial role in regulating glucose homeostasis and energy metabolism .

Study 1: Antitubercular Activity

A specific case study evaluated the efficacy of various xanthene derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications in the xanthene structure significantly enhanced their antimicrobial potency. The chlorophenyl xanthene derivative displayed an MIC of 0.30 mg/ml against M. tuberculosis H37Ra .

Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound derivatives in vitro. The study utilized Thioflavin S (ThS) assays to measure the disruption of tau fibrils and found that these compounds effectively reduced aggregation in a dose-dependent manner .

Summary of Biological Activities

Properties

IUPAC Name |

8-oxapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2,4,6,9,11,13,15,17,19-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O/c1-2-8-15-13(6-1)12-14-7-5-11-18-19(14)20(15)16-9-3-4-10-17(16)21-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQJWSOIRGXSES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC=C5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940837 | |

| Record name | Naphtho[3,2,1-kl]xanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192-16-5 | |

| Record name | Naphtho(3,2,1-kl)xanthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000192165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho[3,2,1-kl]xanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.